molecular formula C14H27NO3 B3149416 tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate CAS No. 672314-62-4

tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate

Cat. No.: B3149416
CAS No.: 672314-62-4
M. Wt: 257.37 g/mol
InChI Key: BEAWRTRJAJDVTC-VOMCLLRMSA-N
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Description

tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a carbamate-protected amine derivative featuring a cyclohexane ring substituted with a hydroxymethyl group and an ethyl chain with (R)-stereochemistry. This compound is significant in organic synthesis and pharmaceutical development, particularly as an intermediate for chiral molecules. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective reactions in multi-step syntheses .

Properties

IUPAC Name

tert-butyl N-[(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-10(15-13(17)18-14(2,3)4)12-7-5-11(9-16)6-8-12/h10-12,16H,5-9H2,1-4H3,(H,15,17)/t10-,11?,12?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEAWRTRJAJDVTC-VOMCLLRMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCC(CC1)CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCC(CC1)CO)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101129177
Record name Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

672314-62-4
Record name Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=672314-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(1R)-1-[4-(hydroxymethyl)cyclohexyl]ethyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101129177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

It is a carbamate derivative, and carbamates are known to interact with various biological targets, including enzymes and receptors. The specific target would depend on the structure and functional groups of the compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the stability of carbamates can be affected by the pH of the environment, with higher stability observed at neutral to slightly acidic pH.

Biological Activity

tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chemical compound with significant potential in medicinal chemistry, particularly as a cyclic dependent kinase inhibitor. Its unique structure, characterized by a tert-butyl group, a hydroxymethyl group attached to a cyclohexyl ring, and an ethyl carbamate moiety, positions it as a versatile building block in organic synthesis and drug development.

  • Molecular Formula : C14H27NO3
  • Molecular Weight : 257.37 g/mol
  • CAS Number : 672314-62-4

Biological Activity Overview

Research indicates that this compound exhibits potential biological activities, particularly in the context of cancer therapy and inflammation modulation. The compound has been identified as a candidate for inhibition of cell proliferation through its action on cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

The compound interacts with various biological targets, including enzymes involved in cell cycle regulation. Preliminary studies suggest that it may inhibit CDK activity, thus potentially influencing tumor growth and progression.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamateSimilar hydroxymethyl and carbamate groupsPotentially similar kinase inhibition
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamateAminomethyl instead of hydroxymethylDifferent biological profile
tert-Butyl (4-hydroxycyclohexyl)carbamateLacks ethyl substitutionMay exhibit different solubility and reactivity
tert-butyl (cis-4-hydroxycyclohexyl)carbamateCis configuration affects stericsVariations in binding affinity

Study 1: Inhibition of Cyclin-Dependent Kinases

A study evaluated the inhibitory effects of this compound on CDK6. The results indicated that the compound binds to the kinase-inactive conformation, influencing its activity and selectivity against other kinases. This interaction is crucial for developing targeted therapies in oncology.

Scientific Research Applications

tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate is a chemical compound with applications in medicinal chemistry and organic synthesis. It has a molecular formula of C13H25NO3 and a molecular weight of approximately 241.35 g/mol.

Scientific Applications

Organic Synthesis this compound is a building block in organic synthesis and is used in palladium-catalyzed synthesis of N-Boc-protected anilines. It can be used to form diverse derivatives.

Enzymatic Kinetic Resolution The compound is used as a key intermediate in the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, which is achieved via a lipase-catalyzed transesterification reaction. This enzymatic process can show enantioselectivity (E > 200). The (R)- and (S)-tert-butyl 2-(1-hydroxyethyl)phenylcarbamate are easily transformed into the corresponding (R)- and (S)-1-(2-aminophenyl)ethanols.

Medicinal Chemistry Research suggests that this compound may have potential biological activities and has been studied for its role as a cyclic dependent kinase inhibitor, suggesting its utility in cancer therapy by inhibiting cell proliferation. Additionally, compounds with similar structures have shown promise in modulating biological pathways related to inflammation and neuroprotection.

Interaction Studies Interaction studies with this compound have shown potential binding affinity to various biological targets. Preliminary studies suggest that it may interact with enzymes involved in cell cycle regulation, potentially influencing their activity and providing insights into therapeutic mechanisms.

Structural Comparison

Compound NameStructural FeaturesBiological Activity
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamateSimilar hydroxymethyl and carbamate groupsPotentially similar kinase inhibition
tert-Butyl (trans-4-(aminomethyl)cyclohexyl)carbamateAminomethyl instead of hydroxymethylDifferent biological profile
tert-Butyl (4-hydroxycyclohexyl)carbamateLacks ethyl substitutionMay exhibit different solubility and reactivity
tert-butyl (cis-4-hydroxycyclohexyl)carbamateCis configuration affects stericsVariations in binding affinity

Comparison with Similar Compounds

Isomeric and Stereochemical Variants

  • tert-Butyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate ([223131-01-9]) :
    This cis-isomer differs in the spatial orientation of the hydroxymethyl group on the cyclohexane ring. The cis configuration may alter solubility and hydrogen-bonding capacity compared to the trans counterpart, impacting crystallization and bioavailability .
  • This modification is critical in drug design for enhancing target binding or solubility .

Substitution Patterns on the Cyclohexane Ring

Compound Name Substituent(s) Key Properties/Applications Reference
tert-Butyl(1-cyanocyclohex-1-yl-N-methyl)-carbamate Cyano, N-methyl High reactivity in nucleophilic additions; used in nitrile-based syntheses
tert-Butyl ((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)carbamate Chloro, iodo, methoxy, pyrimidine Pharmacological activity as kinase inhibitors; iodine enables radiolabeling
tert-Butyl (R)-(1-(4-bromo-2-methylphenyl)ethyl)carbamate Bromo, methylphenyl Aromatic halogenation for cross-coupling reactions; increased molecular weight

Ring System Modifications

  • tert-Butyl (cis-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)carbamate ([1923238-60-1]) :
    Replacing cyclohexane with a tetrahydropyran ring introduces an oxygen atom, enhancing hydrophilicity and altering conformational flexibility. Such changes influence metabolic stability and membrane permeability .

Physicochemical and Pharmacological Properties

  • Hydrophobicity (LogP) :
    The hydroxymethyl group in the target compound reduces LogP compared to analogs with halogenated or aromatic substituents (e.g., bromophenyl in ), improving aqueous solubility.
  • Stereochemical Impact :
    The (R)-configuration in the ethyl chain may confer enantioselective interactions with biological targets, a critical factor in chiral drug development .
  • Synthetic Utility : tert-Butyl carbamates with pyrimidine or piperazine substituents (e.g., ) are intermediates in kinase inhibitors, highlighting the role of substituents in directing pharmacological activity.

Q & A

Q. What are the standard synthetic routes for preparing tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving Boc-protected intermediates. For example:

  • Step 1: Coupling of tert-butyl carbamate with a cyclohexyl precursor using NaHCO₃ in THF to introduce the Boc group .
  • Step 2: Functionalization of the cyclohexyl moiety (e.g., hydroxymethylation) under controlled conditions to retain stereochemistry .
  • Purification: Column chromatography (silica gel, EtOAc/hexane gradient) is standard, but recrystallization may improve crystallinity .
  • Key Challenge: Minimize racemization during Boc protection by maintaining anhydrous conditions and low temperatures (0–5°C) .

Q. Which analytical techniques are critical for characterizing this compound’s structural and stereochemical integrity?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry. For example, tert-butyl protons appear as a singlet at ~1.36 ppm, while cyclohexyl protons show distinct coupling patterns (e.g., δ 3.52–3.56 ppm for hydroxymethyl groups) .
  • Mass Spectrometry (ESI+): Molecular ion peaks (e.g., m/z 356 [M + H]⁺) validate molecular weight .
  • Chiral HPLC: Essential for verifying the (R)-configuration using a Chiralpak AD-H column (hexane/isopropanol, 90:10) .

Q. How should this compound be stored to ensure stability, and what are its known degradation pathways?

Methodological Answer:

  • Storage: Store at 2–8°C in airtight containers under nitrogen to prevent hydrolysis of the carbamate group .
  • Degradation Pathways:
    • Moisture-induced cleavage of the Boc group, detectable via TLC (Rf shift) or loss of m/z 100 (tert-butyl fragment) in MS .
    • Light exposure may oxidize the hydroxymethyl group; monitor via IR (loss of –OH stretch at ~3400 cm⁻¹) .

Advanced Research Questions

Q. How can this compound serve as an intermediate in designing bioactive molecules (e.g., enzyme inhibitors or receptor antagonists)?

Methodological Answer:

  • Pharmacophore Integration: The cyclohexyl-hydroxymethyl moiety enhances lipid solubility, enabling blood-brain barrier penetration in CNS targets. Couple with pyrimidine/piperazine scaffolds (e.g., via Buchwald-Hartwig amination) to target kinases or GPCRs .
  • Case Study: A derivative showed CCR2 antagonism after iodolactamization of a similar carbamate intermediate .

Q. What strategies resolve contradictions in stereochemical assignments reported for analogous carbamates?

Methodological Answer:

  • X-ray Crystallography: Definitive proof of configuration via single-crystal analysis (e.g., CCDC deposition for tert-butyl (trans-2-hydroxycyclohexyl)carbamate) .
  • Comparative NMR: Diastereotopic protons in the cyclohexyl ring (e.g., δ 1.65–2.30 ppm splitting patterns) distinguish (R) vs. (S) configurations .

Q. How can researchers optimize reaction yields when scaling up synthesis?

Methodological Answer:

  • Catalyst Screening: Replace Fe powder (used in nitro reduction ) with Pd/C or Raney Ni for higher reproducibility.
  • Solvent Optimization: Switch from THF to DMF in coupling steps to enhance solubility of polar intermediates .

Q. What methodologies address poor aqueous solubility in biological assays?

Methodological Answer:

  • Prodrug Design: Introduce phosphate groups at the hydroxymethyl position via phosphorylation (e.g., using POCl₃) .
  • Co-solvent Systems: Use 10% DMSO in PBS (pH 7.4) for in vitro assays; validate stability via HPLC .

Q. How can mechanistic insights into Boc deprotection be applied to improve synthetic efficiency?

Methodological Answer:

  • Acid Selection: TFA (10% in DCM) cleaves Boc groups rapidly (<1 hr) but may protonate amines. Alternatively, HCl/dioxane minimizes side reactions .
  • Monitoring: Track deprotection via in situ FTIR (disappearance of C=O stretch at ~1680 cm⁻¹) .

Q. What green chemistry approaches reduce waste in purification?

Methodological Answer:

  • Solvent-Free Recrystallization: Use tert-butyl methyl ether (TBME) for high-yield recovery of crystalline products .
  • Catalytic Recycling: Recover Pd catalysts from coupling reactions via filtration (e.g., Celite pads) .

Q. What safety protocols are critical for handling this compound in a laboratory setting?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and OV/AG-P99 respirators when handling powders to prevent inhalation .
  • Spill Management: Neutralize acidic degradation products with NaHCO₃ before disposal .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate
Reactant of Route 2
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tert-Butyl (R)-(1-(4-(hydroxymethyl)cyclohexyl)ethyl)carbamate

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